Ethyl 3-(3-cyanophenyl)prop-2-ynoate
Description
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 3-(3-cyanophenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H9NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2H2,1H3 |
InChI Key |
ZPMZOGKBRQLMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Preparation Methods
Reaction Conditions
Mechanism
-
Oxidative Addition : Pd(0) inserts into the C–I bond of 3-cyanophenyl iodide.
-
Transmetallation : Ethyl propiolate coordinates to Pd(II), forming a π-acetylide intermediate.
-
Reductive Elimination : The Pd(II) center releases the coupled product, regenerating Pd(0).
Key Advantages
-
High Regioselectivity : Forms the desired triple bond exclusively.
-
Functional Group Tolerance : Compatible with electron-withdrawing groups like cyano.
Stille Cross-Coupling
This method employs organozinc or organostannane reagents to couple with propargyl halides. Ethyl 3-bromopropiolate serves as a precursor, reacting with 3-cyanophenyl iodide via a transmetallation pathway.
Reaction Conditions
Mechanism
-
Transmetallation : The organozinc reagent (formed from 3-cyanophenyl iodide and Zn) transfers its aryl group to Pd.
-
Coupling : The propargyl bromide reacts with the Pd-bound aryl group to form the C–C bond.
Limitations
-
Sensitivity to Moisture : Requires strictly anhydrous conditions.
-
Lower Yield : Compared to Sonogashira, due to slower transmetallation kinetics.
Direct Alkylation via Propargyl Halides
This method involves nucleophilic substitution of a propargyl halide with a 3-cyanophenyl lithium or magnesium reagent. However, its utility is limited due to competing elimination side reactions.
Reaction Conditions
Challenges
-
Low Selectivity : Propargyl halides tend to undergo elimination rather than substitution.
-
Reagent Stability : Grignard reagents react sluggishly with propargyl electrophiles.
Alternative Routes
Knoevenagel Condensation
While traditionally used for forming α,β-unsaturated esters, modified Knoevenagel conditions could theoretically produce propargyl esters. However, no direct examples for this compound were found in the literature.
Cycloaddition Reactions
[3+2] Cycloadditions (e.g., with nitrilimines) are more suited for forming heterocycles and are less relevant for linear triple bonds.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sonogashira | High efficiency, clean kinetics | Requires Pd/Cu catalysts | 70–90% |
| Stille | Broad substrate scope | Moisture-sensitive | 60–80% |
| Direct Alkylation | Simple starting materials | Side reactions dominate | <50% |
Data Tables
Table 1: Optimized Sonogashira Conditions
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Cyanophenyl iodide | PdCl₂(PPh₃)₂ + CuI | Et₃N | THF | 85 |
| 2 | 3-Cyanophenyl iodide | Pd(PPh₃)₄ | K₂CO₃ | DMF | 78 |
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(3-cyanophenyl)prop-2-ynoate, and how do reaction conditions influence yield?
A common method involves base-catalyzed reactions between ethyl propiolate and 3-cyanobenzyl halides (e.g., chloride or bromide) in aprotic solvents like DMF at 60–80°C. Potassium carbonate is often used to deprotonate intermediates, facilitating nucleophilic substitution. Yield optimization requires precise stoichiometric ratios (1:1.2 for propiolate:halide) and inert atmospheres to prevent alkyne oxidation . Alternative routes may employ Sonogashira coupling between 3-cyanophenylacetylene and ethyl chloroformate, though this requires palladium catalysts and copper co-catalysts.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- <sup>1</sup>H NMR : Expect a triplet for the ester methyl group (~1.3 ppm, J=7.1 Hz), a quartet for the methylene group (~4.2 ppm), and aromatic protons in the 7.4–8.1 ppm range. The alkyne proton is typically absent due to symmetry.
- IR : Strong absorption at ~2210 cm<sup>-1</sup> (C≡C stretch) and ~1720 cm<sup>-1</sup> (ester C=O).
- MS : Molecular ion peak at m/z 199 (C12H9NO2<sup>+</sup>), with fragmentation peaks at m/z 154 (loss of COOEt) .
Q. What role does the 3-cyanophenyl group play in the compound’s reactivity?
The electron-withdrawing cyano group enhances electrophilicity at the alkyne carbon, making it susceptible to nucleophilic attacks (e.g., thiols or amines). This group also stabilizes intermediates in cycloaddition reactions, enabling access to heterocyclic scaffolds .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the regioselectivity of this compound in [2+2] cycloadditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to identify reactive sites. The LUMO of the alkyne is localized at the β-carbon, favoring nucleophilic additions. Molecular dynamics (MD) simulations in solvent environments (e.g., acetonitrile) predict solvent effects on transition-state stabilization .
Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?
For ambiguous electron density maps (e.g., disordered ester groups), iterative refinement in SHELXL with restraints on bond lengths/angles improves accuracy. Twinning or pseudo-symmetry issues require careful analysis of the Rint value and Hooft parameter validation . High-resolution data (d-spacing < 0.8 Å) and low-temperature measurements minimize thermal motion artifacts.
Q. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?
The ester group is hydrolytically labile in strong acids (e.g., HCl/MeOH) or bases (e.g., NaOH), limiting its utility in aqueous-phase reactions. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting compatibility with high-temperature reactions (e.g., Pd-catalyzed couplings) under anhydrous conditions .
Q. What mechanistic insights explain its inhibitory activity against cytochrome P450 enzymes?
Molecular docking (AutoDock Vina) reveals that the 3-cyanophenyl group forms π-π interactions with Phe120 in CYP3A4’s active site, while the alkyne acts as a heme-iron ligand. Competitive inhibition assays (IC50 ~15 µM) correlate with metabolic stability in liver microsomes .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts like dimerized alkynes .
- Characterization : Combine X-ray crystallography (for solid-state conformation) with <sup>13</sup>C NMR to confirm electronic effects of substituents .
- Data Analysis : Use multivariate statistics (PCA) to correlate reaction parameters (temperature, solvent polarity) with yield trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
